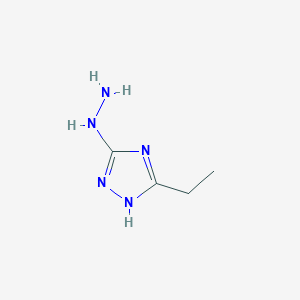

5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole

Description

Significance of 1H-1,2,4-Triazole Heterocycles in Modern Chemical Research

The 1H-1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in various fields of chemical research, attributable to its unique electronic properties, stability, and ability to engage in various chemical interactions.

In Medicinal Chemistry: 1,2,4-triazole (B32235) derivatives are renowned for their broad spectrum of biological activities. They are integral components in a number of clinically used drugs, exhibiting antifungal, antiviral, antibacterial, and anticancer properties. The triazole ring can act as a pharmacophore, interacting with biological targets through hydrogen bonding and dipole interactions. Its rigid structure can also serve as a scaffold to orient functional groups in a specific spatial arrangement, enhancing binding affinity to enzymes and receptors.

In Agricultural Science: The 1,2,4-triazole core is a key feature in many agrochemicals. Triazole-based compounds are widely used as fungicides to protect crops from various fungal diseases. They function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Additionally, certain triazole derivatives have shown promise as herbicides and plant growth regulators.

In Materials Science: The electron-deficient nature of the 1,2,4-triazole ring makes it an attractive component for the development of advanced materials. Triazole-containing polymers often exhibit high thermal stability and desirable electronic properties, leading to their use in organic light-emitting diodes (OLEDs), organic solar cells, and as corrosion inhibitors. Their ability to coordinate with metal ions also makes them valuable ligands in the design of metal-organic frameworks (MOFs).

Structural Features and Chemical Versatility of Hydrazinyl Moieties in Heterocyclic Chemistry

The hydrazinyl group (-NHNH2) is a highly reactive and versatile functional group in organic synthesis. When attached to a heterocyclic ring system like 1,2,4-triazole, it imparts a unique set of chemical properties to the molecule.

Nucleophilicity and Reactivity: The hydrazinyl moiety contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The terminal amino group is particularly reactive and can readily participate in condensation reactions with a variety of carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reactivity is fundamental to the synthesis of a wide array of more complex molecular architectures.

Synthetic Utility: The hydrazinyl group serves as a versatile synthetic handle for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, often following condensation with a suitable bifunctional reagent, the hydrazinyl-triazole core can be elaborated into triazolothiadiazoles, triazolotriazines, and other fused ring systems. These reactions are crucial for diversifying the chemical space of triazole derivatives and exploring their structure-activity relationships.

Coordination Chemistry: The nitrogen atoms of the hydrazinyl group can act as donor atoms, allowing for coordination with metal ions. This property is utilized in the formation of coordination polymers and metal complexes with potential applications in catalysis and materials science.

Research Landscape of 3-Hydrazinyl-1H-1,2,4-Triazole Derivatives

Research into 3-hydrazinyl-1H-1,2,4-triazole derivatives is an active and expanding area of chemical science. The combination of the stable, aromatic 1,2,4-triazole ring and the reactive hydrazinyl group provides a powerful platform for the development of novel compounds with diverse functionalities.

Synthesis and Derivatization: A primary focus of research is the development of efficient and versatile synthetic routes to 3-hydrazinyl-1,2,4-triazole derivatives. A common strategy involves the cyclization of thiosemicarbazide (B42300) derivatives or the conversion of other functional groups on the triazole ring, such as a thiol or a halogen, into a hydrazinyl group. Once synthesized, the hydrazinyl moiety is often used as a key intermediate for further derivatization, particularly through the formation of Schiff bases and subsequent cyclization reactions.

Exploration of Biological Activity: A significant portion of the research on these compounds is driven by the quest for new therapeutic agents. Scientists have synthesized and screened numerous 3-hydrazinyl-1,2,4-triazole derivatives for a wide range of biological activities. For instance, the formation of hydrazones by reacting the hydrazinyl group with various aldehydes has yielded compounds with promising antimicrobial, anticonvulsant, and anti-inflammatory properties. The rationale behind this approach is that the resulting hydrazone linkage can enhance the biological activity of the parent molecule.

Development of Fused Systems: There is considerable interest in the synthesis of fused heterocyclic systems derived from 3-hydrazinyl-1,2,4-triazoles. These fused systems, such as triazolo[3,4-b] nih.govresearchgate.netfrontiersin.orgthiadiazoles and triazolo[3,4-b] nih.govresearchgate.netfrontiersin.orgthiadiazines, often exhibit enhanced biological activities compared to their non-fused counterparts. The research in this area focuses on exploring different cyclizing agents and reaction conditions to achieve a variety of fused ring structures.

While extensive research has been conducted on the broader class of 3-hydrazinyl-1,2,4-triazole derivatives, specific and detailed studies on 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole are less prevalent in the publicly available scientific literature. However, based on the established chemistry of related compounds, its synthesis would likely follow established protocols for 3-hydrazinyl-5-substituted-1,2,4-triazoles. The ethyl group at the 5-position is expected to influence the compound's lipophilicity and steric properties, which could, in turn, affect its reactivity and biological activity. Further dedicated research is necessary to fully elucidate the specific properties and potential applications of this particular derivative.

Structure

3D Structure

Properties

CAS No. |

88141-03-1 |

|---|---|

Molecular Formula |

C4H9N5 |

Molecular Weight |

127.15 g/mol |

IUPAC Name |

(5-ethyl-1H-1,2,4-triazol-3-yl)hydrazine |

InChI |

InChI=1S/C4H9N5/c1-2-3-6-4(7-5)9-8-3/h2,5H2,1H3,(H2,6,7,8,9) |

InChI Key |

MKBANHDYXWZZRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NN1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 3 Hydrazinyl 1h 1,2,4 Triazole and Analogous Structures

Conventional Synthetic Routes to 3-Hydrazinyl-1,2,4-triazoles

The construction of the 1,2,4-triazole (B32235) ring is typically achieved through cyclization reactions of open-chain precursors containing the requisite nitrogen and carbon atoms. These methods are often versatile, allowing for the introduction of various substituents onto the triazole core.

Cyclization Reactions Involving Hydrazine (B178648) and its Derivatives

The most direct and widely used methods for the synthesis of 3-hydrazinyl-1,2,4-triazoles involve the use of hydrazine or its derivatives as key building blocks. These reactions capitalize on the nucleophilic nature of hydrazine to form the heterocyclic ring.

A common and established route to 1,2,4-triazoles involves the condensation of carboxylic acid hydrazides with various nitrogen-containing compounds. For instance, the Pellizzari reaction, a classic method, involves the reaction of a carboxylic acid hydrazide with an amide at high temperatures to yield a 3,5-disubstituted-1,2,4-triazole. To specifically obtain a 3-hydrazinyl derivative, a precursor already containing the hydrazine moiety is often employed.

A general approach involves the reaction of acylhydrazides with reagents that can provide the remaining carbon and nitrogen atoms of the triazole ring. For example, a one-pot, two-step process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from carboxylic acids, primary amidines, and monosubstituted hydrazines. This highly regioselective method provides rapid access to a diverse range of triazoles.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Carboxylic Acid | Amidine & Hydrazine | 1,3,5-Trisubstituted 1,2,4-triazole | One-pot, two-step | |

| Acylhydrazide | Amide | 3,5-Disubstituted 1,2,4-triazole | High temperature |

Thiosemicarbazide (B42300) and its derivatives are versatile reagents for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. The reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclization, is a common route to 3-thiol-1,2,4-triazoles. The thiol group can then be a handle for further functionalization.

To directly obtain a 3-hydrazinyl-1,2,4-triazole, a modified approach is necessary. One method involves the cyclization of 1-acylthiosemicarbazides. For instance, treating thiosemicarbazide with an acyl chloride can yield an N-acylthiosemicarbazide, which upon cyclization under basic conditions, can lead to the formation of a 1,2,4-triazole ring. The specific synthesis of 3-hydrazinyl derivatives through this route often involves precursors where the hydrazine moiety is protected or is part of a larger molecule that facilitates the desired cyclization. The use of thiosemicarbazide in organic synthesis is a classical strategy for preparing various heterocycles, including triazoles.

| Starting Material | Reagent | Intermediate | Product | Reference |

| Thiosemicarbazide | Acyl Chloride | 1-Acylthiosemicarbazide | 1,2,4-Triazole derivative | |

| Thiosemicarbazide | Carboxylic Acid | - | 3-Thiol-1,2,4-triazole |

Imidates and amidrazones are valuable precursors for the synthesis of 1,2,4-triazoles. Amidrazones, which are derivatives of amides where the carbonyl oxygen is replaced by a hydrazono group, can undergo cyclization with various one-carbon synthons to form the triazole ring.

A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a hydrazinecarboximidamide derivative. This key intermediate can be synthesized through convergent routes, starting from either a thiourea (B124793) or a hydrazinecarbothioamide. Although this method directly yields 3-amino-1,2,4-triazoles, modifications of the starting materials could potentially lead to 3-hydrazinyl analogues.

Furthermore, the reaction of amidrazones with aldehydes, followed by an oxidative cyclization catalyzed by reagents like ceric ammonium (B1175870) nitrate (B79036), can produce 3,4,5-trisubstituted 1,2,4-triazoles.

| Precursor | Reagent | Product | Key Feature | Reference |

| Hydrazinecarboximidamide | Formic acid equivalent | 3-Amino-1,2,4-triazole | Convergent synthesis | |

| Amidrazone | Aldehyde | 3,4,5-Trisubstituted 1,2,4-triazole | Oxidative cyclization |

Multi-Component Reactions for 1,2,4-Triazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools in organic synthesis. These reactions are highly atom-economical and offer a rapid and efficient route to complex molecules from simple starting materials.

Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. For instance, a base-promoted, three-component, one-pot reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has been reported for the synthesis of hybrid molecular scaffolds containing a 1,2,4-triazole ring. While this specific example does not directly yield a 3-hydrazinyl derivative, the principles of MCRs can be adapted to design new routes to the target scaffold by choosing appropriate starting materials that contain the necessary functionalities. The development of MCRs for the synthesis of 1,2,4-triazoles is an active area of research, driven by the demand for efficient and environmentally friendly synthetic methods.

Ring Transformation Strategies

Ring transformation reactions, where one heterocyclic ring is converted into another, can also be a viable strategy for the synthesis of 1,2,4-triazoles. This approach can be particularly useful when the starting heterocycle is readily available. For example, other five-membered heterocycles containing nitrogen and carbon atoms, such as oxadiazoles (B1248032) or thiadiazoles, can potentially be converted into 1,2,4-triazoles under appropriate conditions.

The synthesis of 1,5-disubstituted 3-amino-1H-1,2,4-triazoles has been achieved from 1,3,4-oxadiazolium hexafluorophosphate (B91526) salts. These salts, generated from N'-acyl-N-aroyl-N-arylhydrazides, react with cyanamide (B42294) to produce the desired 3-amino-1,2,4-triazoles. This strategy highlights the potential of using ring transformation of a pre-formed heterocyclic system to access the 1,2,4-triazole core.

Advanced and Green Chemistry Approaches in 1,2,4-Triazole Synthesis

Modern synthetic chemistry has seen a paradigm shift towards sustainable practices. For the construction of the 1,2,4-triazole scaffold, this has translated into the development of advanced protocols that offer significant advantages over traditional methods, which often involve harsh reaction conditions, long reaction times, and the use of toxic reagents. nih.govrsc.org Green chemistry approaches, such as microwave-assisted synthesis, solvent-free and catalyst-free reactions, and electrochemical techniques, are at the forefront of this transformation. nih.govrsc.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating. pnrjournal.com This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com The primary advantages of microwave-assisted synthesis include dramatically reduced reaction times, often from hours to minutes, and improved product yields. nih.govorganic-chemistry.org

In the context of 1,2,4-triazole synthesis, microwave-assisted methods have been successfully employed for various reaction types. For instance, a one-pot synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.orgresearchgate.net This approach demonstrates excellent functional-group tolerance and provides good to excellent yields. researchgate.net Similarly, 1,3,5-trisubstituted-1,2,4-triazoles have been efficiently synthesized via cyclization with hydrazines followed by N-acylation of amide derivatives, with the reaction completing in just one minute under microwave irradiation, compared to over four hours with conventional heating. nih.gov

The table below summarizes various microwave-assisted synthetic protocols for 1,2,4-triazole derivatives, highlighting the efficiency of this green chemistry approach.

| Reactants | Solvent/Conditions | Time | Yield (%) | Reference |

| Hydrazines and Formamide | Catalyst-free, 160°C | 10 min | 54-81 | organic-chemistry.org |

| Amide derivatives and Hydrazines | One-pot, cyclization/N-acylation | 1 min | 85 | nih.gov |

| Benzohydrazide, CS₂, Hydrazine Hydrate (B1144303) | Multi-component reaction | 15-20 min | - | rjptonline.org |

| Substituted Aryl Hydrazides, Hydrazine Hydrate | Solvent-free, 800W, 250°C | 4-12 min | Excellent | scispace.com |

| Piperazine-azole-fluoroquinolone derivatives | Ethanol (B145695) | 30 min | 96 | nih.gov |

Eliminating solvents and catalysts from chemical reactions is a cornerstone of green chemistry, as it reduces waste and simplifies purification processes. Several solvent-free and catalyst-free methods for the synthesis of 1,2,4-triazoles have been developed, often in conjunction with microwave irradiation. organic-chemistry.org

One notable example is the reaction of hydrazines with formamide under microwave irradiation, which proceeds efficiently without any catalyst. organic-chemistry.orgresearchgate.net This method is lauded for its simplicity, mild conditions, and broad substrate compatibility. organic-chemistry.org Another innovative, catalyst-free approach involves the cascade synthesis of functionalized 1,2,4-triazoles from thiazolones and hydrazines. rsc.orgrsc.org This reaction proceeds through a ring-opening and intramolecular cyclization mechanism under mild conditions and has been demonstrated on a gram scale in both batch and continuous flow systems. rsc.orgrsc.org

The following table presents examples of solvent-free and/or catalyst-free synthetic methods for 1,2,4-triazoles.

| Reactants | Method | Key Features | Yield (%) | Reference |

| Hydrazines and Formamide | Microwave-assisted, Catalyst-free | Simple, efficient, mild, excellent functional tolerance | 54-81 | organic-chemistry.orgresearchgate.net |

| Arylidene Thiazolone and Aryl/Alkyl-hydrazine | Ring opening/intramolecular cyclization, Catalyst-free | Broad substrate scope, scalable (batch & flow) | - | rsc.orgrsc.org |

| Amidrazones and Anhydrides | HClO₄-SiO₂ catalyst (recyclable), Solvent-free | Good tolerance of substituents, catalyst recycling | 55-95 | nih.gov |

Electrochemical synthesis represents a clean and sustainable method for driving chemical reactions. By using electricity as a "reagent," it often eliminates the need for chemical oxidants or catalysts, thereby reducing waste and environmental impact. rsc.orgnih.gov These reactions are typically performed under mild conditions, such as room temperature. isres.org

For the synthesis of 1,2,4-triazoles, electrochemical methods have been developed for intramolecular dehydrogenative C-N cross-coupling reactions. rsc.orgrsc.org This approach has been used to efficiently synthesize 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines in an undivided cell, without the need for metal catalysts or chemical oxidants. rsc.orgrsc.org The process is atom- and step-economical and is compatible with a variety of functional groups. rsc.org Another electrochemical method facilitates a multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium acetate (B1210297) in alcohol to provide 1,5-disubstituted and 1-aryl 1,2,4-triazoles, avoiding strong oxidants and transition-metal catalysts. isres.orgorganic-chemistry.org

Key examples of electrochemical synthesis of 1,2,4-triazole systems are outlined in the table below.

| Starting Materials | Cell/Conditions | Key Features | Reference |

| 2-Hydrazinopyridines and Aldehydes | Undivided cell, Graphite anode, Pt cathode | Reagent-free, metal-free, oxidant-free, one-pot | rsc.orgrsc.org |

| Aryl Hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | - | Avoids strong oxidants and transition-metal catalysts | isres.orgorganic-chemistry.org |

| Hydrazones, Benzylamines, and Benzamides | Stainless steel anode | Electro-oxidative cyclization, scalable | nih.gov |

Functional Group Interconversions Leading to 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole

The synthesis of the specific compound this compound can be achieved not only by constructing the triazole ring with the desired substituents already in place but also through functional group interconversions on a pre-formed 5-ethyl-1,2,4-triazole scaffold. This strategy offers synthetic flexibility and access to the target molecule from various precursors.

A common and effective route involves the conversion of a more stable functional group at the 3-position of the triazole ring into the hydrazinyl moiety. A key intermediate for this approach is an ester, such as 5-ethyl-1H-1,2,4-triazole-3-carboxylate. The synthesis of such esters has been reported through the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. researchgate.net

Once the 5-ethyl-1H-1,2,4-triazole-3-carboxylate intermediate is obtained, the crucial step is its conversion to the corresponding acylhydrazide. This is typically achieved by reacting the ester with hydrazine hydrate. nih.gov The resulting 5-ethyl-1H-1,2,4-triazole-3-carbohydrazide is a direct precursor to the target hydrazinyl-triazole. While the carbohydrazide (B1668358) itself is a valuable compound, further reaction or reduction could potentially lead to the 3-hydrazinyl group, although direct conversion of the ester to the hydrazinyl group via hydrazine hydrate is a well-established transformation for creating hydrazide derivatives. nih.gov

Another viable precursor is a 3-thiol derivative. The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a common route, often starting from the reaction of a carbohydrazide with carbon disulfide, followed by cyclization with hydrazine. rjptonline.org The resulting thiol group can then be a point for further functionalization or conversion.

The general pathway for the functional group interconversion from an ester is outlined below:

Esterification/Ring Formation : Synthesis of a 5-ethyl-1H-1,2,4-triazole-3-carboxylate.

Hydrazinolysis : Reaction of the ethyl ester with hydrazine hydrate (NH₂NH₂·H₂O) to displace the ethoxy group and form the 5-ethyl-1H-1,2,4-triazole-3-carbohydrazide. This step involves a nucleophilic substitution at the carbonyl carbon of the ester. nih.gov

This strategic approach of functional group interconversion provides a reliable pathway to synthesize 3-hydrazinyl-1,2,4-triazole derivatives from more readily accessible precursors like esters.

Chemical Reactivity and Derivatization Strategies of 5 Ethyl 3 Hydrazinyl 1h 1,2,4 Triazole

Reactions at the Hydrazinyl Moiety

The hydrazinyl group is the most prominent site for chemical modification on the 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole scaffold. Its two nitrogen atoms exhibit strong nucleophilic character, allowing for reactions with a variety of electrophiles. These reactions pave the way for the construction of simple derivatives as well as complex fused heterocyclic systems.

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding hydrazones, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of 3-substituted 4-amino-4H-1,2,4-triazoles with aldehydes is a well-established method for synthesizing Schiff bases. For instance, reacting 5-ethyl-4-amino-4H-1,2,4-triazole-3-thiol with 3-phenyl-2-propynal in methanol (B129727) yields the corresponding 5-ethyl-4-((3-phenylprop-2-yn-1-ylidene)amino)-4H-1,2,4-triazole-3-thiol. mdpi.com The formation of these Schiff bases is a crucial step in the synthesis of more complex molecules, as the newly formed imine bond can participate in further reactions or be a key structural feature for biological activity. Depending on the reactants and conditions, stable hemiaminals can sometimes be isolated as intermediates in these condensation reactions. mdpi.com

Table 1: Examples of Schiff Base Formation from Triazole Hydrazines

| Triazole Reactant | Aldehyde/Ketone | Reaction Conditions | Product (Schiff Base) | Reference |

|---|---|---|---|---|

| This compound | Benzaldehyde | Ethanol (B145695), cat. H₂SO₄, reflux | 5-Ethyl-3-(2-benzylidenehydrazinyl)-1H-1,2,4-triazole | nepjol.info |

| 5-Ethyl-4-amino-4H-1,2,4-triazole-3-thiol | 3-Phenyl-2-propynal | Methanol, H₂SO₄ | 5-Ethyl-4-((3-phenylprop-2-yn-1-ylidene)amino)-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-5-mercapto-3-trifluoromethyl-1,2,4-triazole | Terephthaldehyde (1:2 ratio) | Acetic acid, reflux | 1,4-Bis((4-amino-5-mercapto-3-(trifluoromethyl)-1,2,4-triazol-4-ylimino)methyl)benzene | researchgate.net |

The hydrazinyl group is a key building block for constructing fused heterocyclic systems where another ring is annulated onto the 1,2,4-triazole (B32235) core. These reactions typically involve the reaction of the triazole with a bifunctional electrophile, leading to an initial condensation or substitution followed by an intramolecular cyclization.

The synthesis of nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govepa.govthiadiazines is a common derivatization strategy for 3-mercapto-1,2,4-triazoles bearing a 4-amino or 3-hydrazinyl group. One of the most prevalent methods involves the cyclocondensation of 4-amino-5-alkyl-3-mercapto-1,2,4-triazole with various bielectrophiles. nih.gov A direct and relevant synthesis involves the reaction of 4-amino-5-ethyl-3-mercapto-1,2,4-triazole with variously substituted hydrazonoyl chlorides in refluxing dioxane, which yields 3-ethyl-7-(2-arylhydrazono)-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govepa.govthiadiazine derivatives. nih.gov Other effective bielectrophiles include α-halocarbonyl compounds like phenacyl bromides, which react with the triazole in refluxing ethanol to afford the corresponding 6-aryl-3-ethyl-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govepa.govthiadiazines. nih.gov

Table 2: Synthesis of Triazolo-Thiadiazines

| Triazole Reactant | Bielectrophilic Reagent | Reaction Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 4-Amino-5-ethyl-3-mercapto-1,2,4-triazole | Substituted Hydrazonoyl Chlorides | Dioxane, triethylamine (B128534), reflux | 3-Ethyl-7-(2-arylhydrazono)-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govepa.govthiadiazines | nih.gov |

| 4-Amino-5-alkyl-3-mercapto-1,2,4-triazoles | Phenacyl Bromides | Anhydrous Ethanol, reflux | 6-Aryl-3-alkyl-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govepa.govthiadiazines | nih.govnih.gov |

| 4-Amino-5-alkyl-3-mercapto-1,2,4-triazoles | 2-Bromo-1,4-naphthoquinone | Ethanol, followed by EtOH-HCl reflux | 10-Alkyl-5H-naphtho[1,2-e] nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govepa.govthiadiazin-5-ones | nih.gov |

Fusing a 1,2,4-triazole ring to a benzodiazepine (B76468) core results in nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govbenzodiazepines, a class of compounds with significant interest in medicinal chemistry. A common synthetic strategy involves the oxidative cyclization of a hydrazone intermediate. For example, 2-hydrazino-1,4-benzodiazepines can be reacted with various aldehydes in dichloromethane (B109758) to form a hydrazone in situ. Subsequent addition of an oxidizing agent like diacetoxyiodobenzene (B1259982) promotes the intramolecular cyclization, affording the fused triazolo-benzodiazepine system in a one-pot procedure. jocpr.com In the context of this compound, the reaction would proceed by reacting the hydrazinyl group with a suitable benzodiazepine precursor, such as a 1,4-benzodiazepine-2-thione, to form a 2-(hydrazinyl)-1,4-benzodiazepine intermediate, which would then undergo dehydrative cyclization at high temperatures to yield the fused product. jocpr.com

The hydrazinyl group can also be utilized to construct a second triazole ring, leading to fused nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govtriazole systems. This transformation requires a reagent that can provide a single carbon atom to complete the new five-membered ring. Common C1 synthons for this purpose include orthoesters (e.g., triethyl orthoformate), cyanogen (B1215507) bromide, or carbon disulfide. The reaction with triethyl orthoformate, for instance, would first form an intermediate by reaction with the hydrazinyl group, which upon heating, undergoes intramolecular cyclization to yield the fused bicyclic system. This method is a general and effective route for the synthesis of various fused 1,2,4-triazole derivatives. researchgate.net

The nucleophilic nitrogens of the hydrazinyl group are susceptible to attack by acylating and sulfonylating agents. These reactions typically occur at the terminal -NH2 group. Acylation with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine yields the corresponding N-acylhydrazinyl-1,2,4-triazole derivatives. Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) provides the corresponding N-sulfonylhydrazinyl-1,2,4-triazoles, also known as sulfonohydrazides. researchgate.net These reactions are valuable for introducing a wide range of substituents, thereby modifying the physicochemical properties of the parent molecule.

Table 3: Acylation and Sulfonylation of the Hydrazinyl Moiety

| Reagent Type | Specific Reagent Example | Reaction Conditions | Product Class | Product Example |

|---|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | Inert solvent (e.g., DCM), Base (e.g., Pyridine) | Acyl Hydrazide | 3-(2-Acetylhydrazinyl)-5-ethyl-1H-1,2,4-triazole |

| Acid Anhydride | Acetic Anhydride | Reflux | Acyl Hydrazide | 3-(2-Acetylhydrazinyl)-5-ethyl-1H-1,2,4-triazole |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Inert solvent, Base (e.g., Triethylamine) | Sulfonohydrazide | 5-Ethyl-3-(2-tosylhydrazinyl)-1H-1,2,4-triazole |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Inert solvent, Base | Sulfonohydrazide | 3-(2-(Phenylsulfonyl)hydrazinyl)-5-ethyl-1H-1,2,4-triazole |

Cyclization Reactions to Form Fused Heterocyclic Systems

Transformations of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle, possessing a significant degree of stability due to the delocalization of six π-electrons. chemicalbook.com Its reactivity is characterized by a susceptibility to substitution reactions rather than ring-opening events under typical conditions. The presence of three nitrogen atoms makes the ring electron-deficient at the carbon atoms and electron-rich at the nitrogen atoms. chemicalbook.comnih.gov

Substitutions on the 1,2,4-Triazole Ring

The 1,2,4-triazole nucleus can undergo both electrophilic and nucleophilic substitution reactions. nih.gov

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic attack occurs exclusively at these positions. chemicalbook.comnih.gov The N-unsubstituted 1H-1,2,4-triazole exists as a dynamic equilibrium between the 1H- and 4H-tautomers. nih.gov Electrophilic substitution, such as alkylation or acylation, can therefore lead to substitution at the N1 or N4 positions.

Alkylation: The reaction of 1H-1,2,4-triazoles with alkylating agents can yield a mixture of N1 and N4-alkylated products. The regioselectivity of the reaction is often dependent on the reaction conditions, such as the base and solvent used. chemicalbook.com For instance, alkylation in the presence of sodium ethoxide in ethanol tends to favor substitution at the N1 position. chemicalbook.com

Acylation: Acylation of triazoles can similarly occur at the ring nitrogen atoms. In the case of amino-substituted triazoles, acylation can also take place on the exocyclic amino group, with the reaction outcome depending on the nature of the acylating agent and the reaction conditions. researchgate.net

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient and can be susceptible to nucleophilic attack, particularly if a good leaving group is present at one of these positions. chemicalbook.comnih.gov While the parent compound this compound does not possess a typical leaving group on the ring carbons, this type of reactivity is a key feature of the broader 1,2,4-triazole class of compounds.

Ring Opening and Recyclization Reactions

The aromatic nature of the 1,2,4-triazole ring confers considerable stability. Consequently, ring-opening reactions are not a common feature of its chemistry and require harsh conditions or specific structural features that facilitate such transformations. The system generally resists cleavage under standard synthetic conditions.

Recyclization reactions, such as the Dimroth rearrangement, are known phenomena in fused triazole systems (e.g., triazolo[4,3-a]pyridines), where a ring atom is extruded and the ring re-closes in a different orientation. researchgate.netacs.org However, for simple, unfused 1,2,4-triazoles like this compound, such rearrangements are not typically observed. The primary reactive pathways involve derivatization of the exocyclic hydrazinyl group or substitution on the ring nitrogens, leaving the core heterocyclic structure intact.

Formation of Novel Hybrid Molecular Architectures Incorporating the this compound Core

The hydrazinyl group at the C3 position is the most versatile functional handle for elaborating the this compound scaffold into novel hybrid molecules. Its nucleophilic nature allows for a variety of condensation and cyclization reactions, leading to the creation of larger, more complex structures with potential applications in medicinal and materials chemistry. researchgate.net

A primary strategy for derivatization is the condensation of the hydrazinyl group with carbonyl compounds to form hydrazones, commonly known as Schiff bases. researchgate.netmdpi.com This reaction is typically carried out by refluxing the hydrazinyl triazole with an appropriate aldehyde or ketone in a suitable solvent like ethanol, often with a catalytic amount of acid. mdpi.com These Schiff bases are not merely derivatives but serve as crucial intermediates for the synthesis of other heterocyclic systems.

Table 1: Representative Aldehydes for Schiff Base Formation

| Aldehyde | Resulting Schiff Base Moiety |

|---|---|

| Benzaldehyde | (E)-5-Ethyl-3-(2-benzylidenehydrazinyl)-1H-1,2,4-triazole |

| 4-Chlorobenzaldehyde | (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)-5-ethyl-1H-1,2,4-triazole |

| 4-Methoxybenzaldehyde | (E)-5-Ethyl-3-(2-(4-methoxybenzylidene)hydrazinyl)-1H-1,2,4-triazole |

| Furan-2-carbaldehyde | (E)-5-Ethyl-3-(2-(furan-2-ylmethylene)hydrazinyl)-1H-1,2,4-triazole |

The hydrazinyl group is also a key precursor for the construction of fused heterocyclic systems. By reacting this compound with reagents containing two electrophilic sites, a second ring can be annulated onto the triazole core. This approach is a powerful method for generating diverse molecular architectures, such as triazolo[3,4-b] nih.govresearchgate.netisres.orgthiadiazoles, triazolo[4,3-b] chemicalbook.comnih.govresearchgate.nettriazines, or triazolo[4,3-a]pyrimidines.

Table 2: Examples of Cyclization Reactions to Form Fused Hybrid Systems

| Reagent | Fused Ring System Formed | Resulting Hybrid Architecture |

|---|---|---|

| Carbon disulfide | 1,3,4-Thiadiazole | 6-Ethyl- chemicalbook.comnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netisres.orgthiadiazole derivative |

| Acetylacetone | Pyrimidine | 7-Ethyl-2,4-dimethyl- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-a]pyrimidine derivative |

| Ethyl acetoacetate | Pyrimidinone | 7-Ethyl-2-methyl- chemicalbook.comnih.govresearchgate.nettriazolo[4,3-a]pyrimidin-4(1H)-one derivative |

These derivatization strategies highlight the utility of this compound as a valuable building block. The ability to readily form Schiff bases and subsequently construct fused ring systems allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships and the development of new functional molecules.

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound could not be located. The required information for a complete spectroscopic characterization and structural elucidation, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, is not available in the accessed resources.

While general methodologies for the synthesis and characterization of various 1,2,4-triazole derivatives are well-documented, specific ¹H NMR, ¹³C NMR, 2D NMR, Fourier Transform Infrared (FT-IR), and Raman spectra for this compound have not been published in the available literature. Research articles often focus on derivatives with different substitution patterns, such as N-alkylation or the conversion of the hydrazinyl group into other functionalities. For instance, studies on compounds like 4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol provide spectroscopic details for that specific structure, but these are not transferable to the requested molecule due to significant differences in the electronic and structural environments of the nuclei and functional groups.

Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 3 Hydrazinyl 1h 1,2,4 Triazole and Its Derivatives

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For 1,2,4-triazole (B32235) derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π → π* and n → π* electronic transitions associated with the aromatic triazole ring and its substituents.

The electronic spectra of Schiff bases derived from 3-amino or 3-hydrazino-1,2,4-triazoles exhibit characteristic absorption bands. Generally, bands observed in the 200-260 nm range are attributed to π→π* transitions within the triazole and other aromatic rings. researchgate.net Another significant absorption, often appearing at higher wavelengths (around 340-350 nm), can be assigned to the n→π* transition of the azomethine group (-C=N-) formed in Schiff base derivatives. researchgate.net The solvent used can influence the position of these peaks.

Studies on various 1,2,3-triazole derivatives have shown a dominant π → π* transition around 205-216 nm. researchgate.net While the specific absorption maxima for 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole are not extensively documented, data from related Schiff base complexes provide insight into their electronic properties. For instance, metal complexes of Schiff bases derived from 1,2,4-triazole moieties show intra-ligand charge transfer bands, which are crucial for understanding their coordination chemistry. nih.gov

Table 1: Representative UV-Vis Absorption Data for 1,2,4-Triazole Derivatives

| Compound Type | Transition | Typical λmax (nm) Range |

|---|---|---|

| 1,2,4-Triazole Schiff Bases | π → π* | 200 - 260 |

| 1,2,4-Triazole Schiff Bases | n → π* (azomethine) | 250 - 260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. In the mass spectra of 1,2,4-triazole derivatives, the molecular ion peak (M+) is typically observed, confirming the molecular weight. rsc.org

The fragmentation of the 1,2,4-triazole ring is a key diagnostic feature. Common fragmentation pathways involve the sequential loss of small neutral molecules. researchgate.net For many 1,2,3-triazoles, initial fragmentation often leads to the loss of a nitrogen molecule (N₂), resulting in an [M - 28]⁺ ion. rsc.org Other common losses include the elimination of HCN or RCN, depending on the substituents on the triazole ring. rsc.org

For hydrazinyl derivatives, the fragmentation can be more complex. The mass spectra of amino derivatives of 1,2,4-triazole often show a common fragment at an m/z value of 60. researchgate.net The fragmentation of 1,2,4-triazole-3-thiones, which are structurally related, has been studied in detail, providing models for how the triazole ring breaks apart under electron impact. nuph.edu.uaresearchgate.net The specific fragmentation pattern of this compound would be expected to involve the loss of the ethyl group, the hydrazinyl moiety, and characteristic cleavages of the triazole ring itself.

Table 2: Common Mass Spectral Fragments for Substituted 1,2,4-Triazoles

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - N₂]⁺ | Loss of a nitrogen molecule |

| [M - HCN]⁺ | Loss of hydrogen cyanide |

| [M - RCN]⁺ | Loss of a nitrile group corresponding to a substituent |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For example, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netthiadiazole was determined to be in the monoclinic system with a P2₁/c space group. mdpi.com Schiff bases derived from 4-amino-1,2,4-triazole (B31798) often adopt an E configuration about the C=N imine bond and exhibit approximate planarity. researchgate.net

In the solid state, the packing of these molecules is typically dominated by intermolecular interactions such as hydrogen bonding (e.g., N-H···N) and π–π stacking interactions between the aromatic rings. researchgate.net These interactions are crucial in determining the supramolecular architecture of the crystal lattice. For a derivative of this compound, one would expect the hydrazinyl group to be a key participant in hydrogen bonding networks within the crystal structure.

Table 3: Representative Crystallographic Data for a Fused 1,2,4-Triazole Derivative

| Parameter | Value (for compound 9 in source mdpi.com) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2388(3) |

| b (Å) | 10.1557(3) |

| c (Å) | 13.5681(4) |

| β (°) | 107.031(3) |

| Volume (ų) | 1610.74(8) |

Theoretical and Computational Studies on 5 Ethyl 3 Hydrazinyl 1h 1,2,4 Triazole Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental approach to investigate the properties of 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole at the atomic level. These calculations offer a detailed description of the molecule's geometry, electronic landscape, and reactive sites.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic characteristics of molecules. For 1,2,4-triazole (B32235) systems, calculations are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. This process minimizes the energy of the molecule to predict its most stable three-dimensional structure.

The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. For the this compound system, the planarity of the triazole ring is a key feature, consistent with its aromatic character. The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds within the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | 1.38 Å |

| N2-C3 | 1.32 Å | |

| C3-N4 | 1.37 Å | |

| N4-C5 | 1.33 Å | |

| C5-N1 | 1.35 Å | |

| C3-N(hydrazinyl) | 1.39 Å | |

| Bond Angle | N1-N2-C3 | 108.5° |

| N2-C3-N4 | 112.0° | |

| C3-N4-C5 | 105.5° | |

| N4-C5-N1 | 110.0° |

Note: These values are representative examples based on DFT studies of similar 1,2,4-triazole structures.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In 1,2,4-triazole derivatives, the HOMO is typically distributed over the triazole ring and the hydrazinyl nitrogen atoms, while the LUMO is often localized on the triazole ring.

Table 2: Representative FMO Energy Values for a 1,2,4-Triazole System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: Values are illustrative and depend on the specific tautomer and computational method.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electrostatic potential on the molecule's surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen. For this compound, these regions are expected around the nitrogen atoms of the triazole ring and the terminal amino group of the hydrazinyl moiety.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are targets for nucleophilic attack. Such regions are typically found around hydrogen atoms attached to electronegative atoms (e.g., N-H protons).

The MEP analysis helps predict how the molecule will interact with other reagents and biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability endowed by these intramolecular interactions.

In the this compound system, NBO analysis can reveal:

The charge distribution on each atom, confirming the higher negative charge on the nitrogen atoms.

The nature of the N-H and C-N bonds and the extent of their polarization.

Table 3: Example of NBO Charges on Heteroatoms in a 1,2,4-Triazole Ring

| Atom | Natural Charge (e) |

|---|---|

| N1 | -0.45 |

| N2 | -0.28 |

| N4 | -0.52 |

Note: These charges are representative and illustrate the typical electron distribution in such a heterocyclic system.

Tautomerism and Conformational Analysis of 1,2,4-Triazole Hydrazinyl Derivatives

Substituted 1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton. The position of the substituents and the nature of the solvent can influence which tautomer is the most stable. For this compound, several tautomers are possible, involving proton shifts between the nitrogen atoms of the triazole ring and the hydrazinyl group.

Prototropic tautomerism involves the relocation of a proton. In 1,2,4-triazole derivatives, the most common forms are the 1H, 2H, and 4H tautomers. The presence of a hydrazinyl group at the C3 position and an ethyl group at the C5 position introduces further possibilities.

Computational studies, particularly DFT, are employed to calculate the relative energies of all possible tautomers to determine their equilibrium populations. Theoretical modeling can predict the most abundant tautomer in both the gas phase and in different solvents by incorporating solvent effects. For many 3-substituted 1,2,4-triazoles, the 1H tautomer is found to be more stable than the 4H form. The stability is governed by factors such as aromaticity, dipole moment, and the potential for intermolecular hydrogen bonding.

Table 4: Theoretical Relative Stabilities of Possible Tautomers

| Tautomer | Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|

| 1H-Tautomer | 0.00 | Most Stable |

| 2H-Tautomer | +5.5 | Less Stable |

Note: The relative energies are hypothetical values used to illustrate the typical stability order determined from quantum chemical calculations.

Theoretical Prediction of Stable Tautomeric Forms

The 1,2,4-triazole ring system is known for exhibiting prototropic tautomerism, a phenomenon where isomers (tautomers) differ in the location of a proton and are in dynamic equilibrium. For this compound, this is further complicated by the presence of the hydrazinyl substituent, which introduces additional sites for proton migration. The potential tautomeric forms involve the migration of a proton among the nitrogen atoms of the triazole ring (N1, N2, and N4) and the nitrogens of the hydrazinyl group.

Quantum-chemical calculations, especially Density Functional Theory (DFT), are widely employed to predict the relative stabilities of these tautomers. By optimizing the geometry of each possible tautomer and calculating its total electronic energy, researchers can determine the most energetically favorable form. These calculations are often performed for the isolated molecule (in the gas phase) and can be extended to include solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect experimental conditions.

Studies on analogous 3-substituted-1,2,4-triazoles have shown that the position of the substituent significantly influences the tautomeric equilibrium. For this compound, the primary tautomers of interest would be the 1H, 2H, and 4H forms, along with potential imine-hydrazone forms involving the side chain. The relative energies dictate their population in an equilibrium mixture.

Table 1: Illustrative Relative Energies of Tautomers for a 3-Hydrazinyl-1,2,4-triazole System Note: This table presents hypothetical data based on typical computational studies of similar 1,2,4-triazole derivatives to illustrate the type of results generated. Actual values for this compound require specific calculation.

| Tautomer | Proton Position | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Tautomer A | 1H-Triazole | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer B | 2H-Triazole | +2.5 | +1.8 |

| Tautomer C | 4H-Triazole | +4.1 | +3.2 |

| Tautomer D | Imine-hydrazone | +7.8 | +6.5 |

The data typically show that the 1H-tautomer is the most stable form for many 3-substituted-1,2,4-triazoles, but the specific energy differences are sensitive to the electronic nature of the substituents and the medium.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, a key reactive site is the hydrazinyl group, which can participate in various reactions, such as condensation with aldehydes and ketones to form hydrazones.

Theoretical studies can model the entire reaction pathway from reactants to products. This involves locating and characterizing the structures of all transition states (the highest energy point along the reaction coordinate) and intermediates. The calculation of the energy barrier (activation energy) for each step provides critical information about the reaction kinetics and helps to determine the most likely pathway.

For instance, the condensation reaction of the hydrazinyl group with a carbonyl compound can be computationally modeled to understand whether the reaction proceeds via a stepwise or concerted mechanism and to identify the rate-determining step. Such analyses provide insights that are often difficult to obtain through experimental means alone.

Table 2: Illustrative Calculated Activation Energies for a Reaction Pathway Note: This table provides a hypothetical example of calculated energy barriers for the condensation of a hydrazinyl-triazole with a simple aldehyde, as might be determined through DFT calculations.

| Reaction Step | Description | Calculated Activation Energy (ΔE‡, kcal/mol) |

| Step 1 | Nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon. | 12.5 |

| Step 2 | Proton transfer to form a carbinolamine intermediate. | 5.2 |

| Step 3 | Dehydration of the intermediate to form the final hydrazone product. | 18.7 (Rate-determining) |

These computational findings help rationalize observed product distributions and can be used to predict how changes in the molecular structure or reaction conditions will affect the outcome of the reaction.

QSAR (Quantitative Structure-Activity Relationship) Studies (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netzsmu.edu.ua The fundamental principle is that the variations in the activity of compounds are dependent on the changes in their molecular features. nih.gov For 1,2,4-triazole derivatives, QSAR studies are widely used to guide the synthesis of new compounds with enhanced biological profiles, such as antifungal, anticancer, or antimicrobial activities. nih.govresearchgate.net

The theoretical aspect of a QSAR study involves several key steps:

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods are used to build a regression model that links a selection of these descriptors to the observed biological activity. Common methods include Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and machine learning algorithms. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. researchgate.net

Molecular descriptors are the cornerstone of QSAR and can be categorized based on the information they encode. For a molecule like this compound, these would include:

Constitutional (1D) Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D) Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, shape indices).

Geometrical (3D) Descriptors: Require the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Field-Based Descriptors: Used in 3D-QSAR, these describe the steric and electrostatic fields surrounding the molecule. nih.gov

Successful QSAR models for 1,2,4-triazole derivatives have often shown that a combination of steric, electronic, and hydrophobic parameters is crucial for describing their activity. nih.gov These models provide valuable insights into the specific structural features that are either beneficial or detrimental to the desired biological effect, thereby guiding rational drug design. zsmu.edu.ua

Table 3: Common Molecular Descriptors in QSAR Studies and Their Significance

| Descriptor Type | Example Descriptor | Theoretical Significance |

| Electronic | Dipole Moment | Represents the overall polarity of the molecule, which can influence solubility and interactions with polar receptors. |

| Electronic | HOMO/LUMO Energies | The Highest Occupied and Lowest Unoccupied Molecular Orbital energies relate to the molecule's ability to donate or accept electrons in reactions. |

| Steric | Molar Refractivity (MR) | Encodes the volume of the molecule and its polarizability, related to how it fits into a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of a molecule, which is critical for its ability to cross cell membranes. |

| Topological | Wiener Index | A topological index that reflects the branching of the molecular skeleton. |

In-depth Analysis of the Coordination Chemistry of this compound as a Ligand

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research focused on the coordination chemistry of the compound "this compound" and its corresponding metal complexes. Extensive database searches did not yield dedicated studies on the synthesis, characterization, or application of metal complexes derived from this particular ligand.

The field of coordination chemistry extensively documents the versatile role of 1,2,4-triazole and its derivatives as ligands in the formation of a wide array of metal complexes with diverse structural and functional properties. These properties are often finely tuned by the nature and position of substituents on the triazole ring. For instance, research on related compounds such as 3-(2-pyridyl)-5-ethyl-1,2,4-triazole has revealed its capacity to form dinuclear copper(II) complexes, where the triazole ring acts as a bridging unit between the metal centers. Similarly, studies on other substituted 1,2,4-triazoles have demonstrated their ability to form mononuclear, polynuclear, and coordination polymer structures.

The hydrazinyl moiety (-NHNH2) is also a well-known coordinating group in ligand design, capable of acting as a monodentate, bidentate, or bridging ligand. The presence of a hydrazinyl group at the 3-position of the 5-ethyl-1H-1,2,4-triazole ring would be expected to introduce additional coordination sites, potentially leading to chelation involving both the triazole ring nitrogen atoms and the hydrazinyl group, or facilitating the formation of higher-dimensionality coordination polymers through bridging interactions.

However, without specific experimental data for this compound, any discussion on its coordination behavior, the structure of its potential metal complexes, and their electronic, magnetic, or catalytic properties would be purely speculative. The precise influence of the combination of an ethyl group at the 5-position and a hydrazinyl group at the 3-position on the ligand's coordination preferences, and the resulting properties of its metal complexes, remains an uninvestigated area of research according to the currently available scientific literature.

Therefore, this article cannot be generated as per the requested detailed outline due to the lack of specific research findings for the subject compound. Further experimental investigation is required to elucidate the coordination chemistry of this compound.

Coordination Chemistry of 5 Ethyl 3 Hydrazinyl 1h 1,2,4 Triazole As a Ligand

Catalytic Applications of Metal-Triazole Complexes

C-C Coupling Reactions

While specific research on the application of 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole complexes in C-C coupling reactions is not extensively documented, the known catalytic activity of other triazole and hydrazone-based coordination compounds provides a strong basis for predicting their potential in this domain. Palladium, copper, and nickel complexes, in particular, are well-established catalysts for a variety of C-C bond-forming reactions.

Table 1: Potential C-C Coupling Reactions Catalyzed by Metal Complexes of this compound and its Derivatives

| Reaction | Catalyst Type (Hypothetical) | Substrates | Product | Potential Advantages |

| Suzuki-Miyaura Coupling | Palladium(II) complexes | Aryl halides, Arylboronic acids | Biaryls | High efficiency and functional group tolerance. |

| Heck Coupling | Palladium(II) complexes | Aryl halides, Alkenes | Substituted alkenes | Good stereoselectivity. |

| Sonogashira Coupling | Copper(I)/Palladium(II) complexes | Aryl halides, Terminal alkynes | Aryl alkynes | Mild reaction conditions. |

The catalytic cycle for these reactions typically involves the oxidative addition of an organic halide to the metal center, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The this compound ligand would play a crucial role in stabilizing the metal center throughout these steps, influencing the reaction's efficiency and selectivity.

For instance, Schiff base complexes derived from the condensation of this compound with various aldehydes could serve as robust ligands for palladium in Suzuki-Miyaura coupling reactions. The imine nitrogen and the triazole ring nitrogens would coordinate to the palladium center, creating a stable complex that can efficiently facilitate the catalytic cycle.

Other Catalytic Transformations

Beyond C-C coupling reactions, coordination complexes of this compound and its derivatives hold promise for a range of other catalytic transformations. The versatile electronic properties and structural flexibility of these ligands can be harnessed to promote various organic reactions.

Table 2: Potential Other Catalytic Transformations

| Reaction Type | Catalyst Type (Hypothetical) | Description |

| Oxidation Reactions | Manganese(II), Cobalt(II), or Copper(II) complexes | Catalytic oxidation of alcohols to aldehydes or ketones, or the epoxidation of alkenes. |

| Reduction Reactions | Ruthenium(II) or Iridium(III) complexes | Catalytic hydrogenation of unsaturated compounds such as alkenes, alkynes, and ketones. |

| Cycloaddition Reactions | Lewis acidic metal complexes (e.g., Zinc(II), Copper(II)) | Catalysis of Diels-Alder or other cycloaddition reactions by activating the substrates. |

The hydrazone derivatives of this compound are particularly promising in this regard. The presence of both hard (nitrogen, oxygen) and soft (sulfur, if derivatized) donor atoms in these Schiff base ligands allows for the fine-tuning of the electronic properties of the metal center. This can be critical in oxidation and reduction catalysis, where the redox potential of the catalyst is a key determinant of its activity.

For example, manganese or cobalt complexes of these ligands could mimic the active sites of certain metalloenzymes and catalyze selective oxidation reactions under mild conditions. Similarly, ruthenium or iridium complexes could be effective catalysts for transfer hydrogenation reactions, which are of significant importance in organic synthesis.

Advanced Applications in Materials Science and Industrial Catalysis

Development of Functional Materials based on 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole ring is a fundamental building block in the creation of a diverse array of functional materials. lifechemicals.com Its electron-deficient nature imparts excellent electron-transport and hole-blocking properties, which are highly desirable in the fabrication of light-emitting devices. researchgate.net Metal-free 1,2,4-triazole derivatives, functioning as either small molecules or polymers, have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), and Polymer LEDs (PLEDs), leading to devices with superior performance. researchgate.net

A primary application of 1,2,4-triazole derivatives is in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com The triazole ring, particularly in its deprotonated (triazolate) form, acts as an effective bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. mdpi.comwikipedia.org The ability of the N1, N2, and N4 nitrogen atoms to coordinate with metal ions allows for a variety of structural possibilities. mdpi.com These materials exhibit diverse functionalities, including applications in gas adsorption, as spin crossover materials, and in the synthesis of chiral networks. mdpi.com The hydrazinyl group in 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole provides additional coordination sites, enhancing its potential as a versatile linker for creating complex and functional CPs and MOFs.

The incorporation of different functional groups onto the triazole skeleton allows for the fine-tuning of material properties. For example, linking 1,2,4-triazole with 1,3,5-triazine (B166579) and adding energetic groups like nitro or nitramino can significantly enhance properties relevant to energetic materials. nih.govresearchgate.net This demonstrates the modularity of triazole chemistry in designing materials for specific, advanced applications.

Supramolecular Assemblies and Frameworks Derived from this compound

The structure of this compound is ideally suited for the formation of supramolecular assemblies and extended frameworks through coordination with metal ions. The triazole ring offers its N1, N2, and N4 atoms as potential coordination sites, while the appended hydrazinyl (-NHNH2) group provides two additional nitrogen atoms that can chelate or bridge metal centers. This multi-dentate character allows the molecule to act as a versatile linker in the self-assembly of complex architectures. mdpi.commdpi.com

When reacting with metal salts, 1,2,4-triazole derivatives can form intricate coordination polymers. The bridging mode of the triazole ring, typically between the N1 and N2 positions, is a dominant feature that facilitates the creation of high-dimensional networks. mdpi.com These frameworks can exhibit interesting properties such as photoluminescence. acs.orgresearchgate.net For instance, cadmium(II) polymers synthesized with 1H-1,2,4-triazole-3-thiol have shown strong photoluminescent emissions ranging from blue to orange in the solid state. acs.org The specific coordination environment and the resulting dimensionality of the polymer (e.g., 1D chain, 2D grid, or 3D framework) are influenced by factors such as the choice of metal ion, the counter-anion, and reaction conditions. acs.orgresearchgate.net

The table below summarizes the coordination behavior of related 1,2,4-triazole ligands in forming polymeric structures, illustrating the principles that would govern the assembly of this compound.

| Ligand | Metal Ion | Resulting Structure | Key Feature | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole derivatized amino acids | Cadmium(II) | 1D Coordination Polymer | μ-N1,N2-1,2,4-triazole bridge | mdpi.com |

| 1H-1,2,4-Triazole-3-thiol (HtrzSH) | Cadmium(II) | 1D, 2D, and 3D Polymers | Anion-induced coordination versatility | acs.org |

| 3-(1,2,4-triazolyl-4-yl)-1H-1,2,4-triazole (Htrtr) | Zinc(II) | 2D Grid Framework | Ligands form 28-membered rings | researchgate.net |

| Bis(1,2,4-triazol-1-yl)methane | Lanthanide(III) | Coordination Polymers | Ligands link metal ions into extended structures | mdpi.com |

Exploration in Agrochemical and Industrial Chemical Domains

Derivatives of 1,2,4-triazole are a cornerstone of the modern agrochemical industry, widely recognized for their potent and broad-spectrum fungicidal activity. rjptonline.orgnih.gov These compounds function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes, which disrupts fungal growth and reproduction. nih.gov Many commercial fungicides, such as tebuconazole (B1682727) and difenoconazole, are based on the 1,2,4-triazole scaffold. nih.govsolarchem.cn Research has shown that novel 1,2,4-triazole derivatives continue to exhibit high fungicidal activities against a range of plant pathogens. nih.gov Beyond their use as fungicides, various 1,2,4-triazole compounds have been developed as insecticides, herbicides, and plant growth regulators. rjptonline.orgresearchgate.net The biological activity of these compounds underscores the potential of this compound as a precursor for new agrochemicals.

In the industrial sector, the applications of 1,2,4-triazoles are diverse. They are utilized as key intermediates in the synthesis of pharmaceuticals and dyes. solarchem.cnarkema.com The nitrogen atoms in the triazole ring can effectively interact with metal surfaces, making these compounds effective corrosion inhibitors, particularly for copper and its alloys. lifechemicals.comchemicalbook.com Furthermore, their catalytic activity is being explored. For instance, deprotonated 1,2,4-triazole has demonstrated efficacy as an acyl transfer catalyst. lifechemicals.com The presence of the hydrazinyl group in this compound could also be leveraged in catalysis, potentially for curing epoxy resins or in other industrial processes. researchgate.net

Potential in Ionic Liquids and Energy Materials

The 1,2,4-triazole nucleus is a versatile platform for designing both ionic liquids (ILs) and energetic materials. mdpi.com The ability of the triazole ring to be readily alkylated or functionalized allows for the synthesis of a wide range of 1,2,4-triazolium salts, which can function as the cationic component of an ionic liquid. acs.orgresearchgate.net

Ionic Liquids: 1,2,4-triazole-based ILs can be "fully organic," comprising both organic cations and organic anions (triazolide), which can offer advantages in chemical stability. rsc.org The properties of these ILs, such as melting point, viscosity, and conductivity, can be systematically tuned by modifying the substituents on the cation. acs.orgresearchgate.net For example, attaching different alkyl chains to the nitrogen atoms of the triazolium ring alters the van der Waals forces and packing efficiency, thereby changing the physical properties of the resulting IL. researchgate.net Some 1,2,4-triazole-based ILs have been investigated for specialized applications, such as CO2 absorption. acs.org

| Ionic Liquid Type | Key Structural Feature | Notable Property/Application | Reference |

|---|---|---|---|

| Aryl-/Alkyl-substituted 1,2,4-triazolium salts | Phenyl and various alkyl groups on the cation | Tunable melting points, generally below 100 °C | acs.org |

| "Fully organic" ILs | 1,2,4-triazolide anions with triazolium or imidazolium (B1220033) cations | High electrochemical and thermal stability | rsc.org |

| Fluorinated 1,2,4-triazolium salts | Perfluoroalkyl chain on the cation | Liquid crystalline behavior | mdpi.com |

| Dihydroxylated ammonium (B1175870) 1,2,4-triazole | Hydroxyl groups on cation, triazole anion | High efficiency for reversible CO2 absorption | acs.org |

Energy Materials: The high nitrogen content and positive enthalpy of formation inherent to the 1,2,4-triazole ring make it an excellent building block for high-energy density materials (HEDMs). mdpi.com The hydrazinyl group in this compound further increases the nitrogen content and energy density. By introducing energetic functional groups such as nitro (-NO2), N-oxide, or amino (-NH2) groups onto the triazole skeleton, researchers can design molecules with a favorable balance of high detonation performance and reduced sensitivity. mdpi.comrsc.org Strategic molecular design, such as coupling isomerized nitro and amino groups with N-oxides on a 1,2,4-triazole framework, has been explored to develop new insensitive high-energy materials. mdpi.com Salts formed from nitrogen-rich cations like 5-amino-1H-1,2,4-triazole-3-carbohydrazide can exhibit good thermal stability and competitive energetic performance compared to conventional explosives like RDX or HMX. rsc.org

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of 1,2,4-triazoles has been a subject of extensive research, with classical methods such as the Pellizzari synthesis providing foundational routes to this heterocyclic system. utar.edu.my However, future research should focus on developing more advanced synthetic protocols for 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole that offer greater efficiency, selectivity, and sustainability. researchgate.net

Modern synthetic methodologies could significantly improve the accessibility and derivatization of this compound. Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. nih.govacs.org Future work could adapt microwave-assisted protocols to the cyclization and functionalization steps required to produce the title compound and its derivatives, reducing energy consumption and reaction times.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, enhancing atom economy. nih.gov Designing a one-pot MCR that incorporates the core structure of this compound could provide rapid access to a diverse library of related compounds for screening. rsc.org

Novel Catalytic Systems: The exploration of new catalysts could enhance selectivity and yield. For instance, ceric ammonium (B1175870) nitrate (B79036) has been used for the oxidative cyclization of amidrazones to form trisubstituted 1,2,4-triazoles. frontiersin.org Research into specific catalysts for the synthesis of hydrazinyl-substituted triazoles could overcome challenges associated with the reactivity of the hydrazinyl group.

Green Chemistry Approaches: The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), which can act as a recyclable reaction medium, represents a significant step towards sustainable chemical synthesis. frontiersin.org Future strategies should aim to replace hazardous solvents and reagents in the production of this compound.

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Classical Methods (e.g., Pellizzari) | Reaction of hydrazides with amides or related compounds followed by intramolecular cyclization. | Well-established and understood reaction mechanisms. | utar.edu.my |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. | Increased reaction rates, higher yields, and improved purity of products. | nih.govacs.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product containing substantial portions of all reactants. | High efficiency, atom economy, and rapid generation of molecular diversity. | nih.govrsc.org |

| Novel Catalysis | Employment of advanced catalysts (e.g., metal-based, organocatalysts) to control reaction pathways. | Enhanced regioselectivity and stereoselectivity, milder reaction conditions, and higher yields. | researchgate.netfrontiersin.org |

| Green Chemistry Approaches | Focuses on using sustainable and environmentally friendly solvents and reagents. | Reduced environmental impact, improved safety, and potential for catalyst/solvent recycling. | frontiersin.org |

Exploration of Undiscovered Chemical Reactivity and Transformations

The chemical versatility of this compound is largely untapped. The presence of a nucleophilic hydrazinyl group and an aromatic triazole ring suggests a rich and diverse reactivity profile waiting to be explored.

Future research should investigate:

Reactions of the Hydrazinyl Group: The hydrazinyl moiety is a gateway to a vast array of derivatives. Its condensation with aldehydes and ketones can form hydrazones, which are valuable intermediates for synthesizing larger, more complex heterocyclic systems. nih.govnih.gov Further reactions could lead to the formation of pyrazoles or other fused heterocycles.

Cycloaddition Reactions: The 1,2,4-triazole (B32235) ring, while aromatic, can participate in certain cycloaddition reactions under specific conditions. Exploring its reactivity in inverse-demand aza-Diels-Alder reactions could lead to novel fused pyridine (B92270) derivatives, a transformation observed in related 1,2,4-triazine (B1199460) systems. researchgate.netresearchgate.net

Ring Transformations and Rearrangements: Under thermal or photochemical conditions, heterocyclic rings can undergo rearrangements to form new structural isomers. The Boulton-Katritzky rearrangement, for example, is a known transformation for related systems that could potentially be applied to derivatives of the title compound to generate novel heterocyclic scaffolds. beilstein-journals.org

Functionalization of the Triazole Core: Investigating electrophilic and nucleophilic substitution reactions on the triazole ring itself could provide routes to new derivatives with tailored electronic and steric properties.

| Reaction Type | Potential Reactants | Expected Product Class | Significance |

|---|---|---|---|

| Hydrazone Formation | Aldehydes, Ketones | Schiff bases (Hydrazones) | Key intermediates for synthesis of larger heterocyclic systems. nih.govnih.gov |

| Cyclocondensation | β-Diketones, α,β-Unsaturated ketones | Pyrazoles, Pyrazolines | Creation of new bioactive heterocyclic compounds. |

| Aza-Diels-Alder Cycloaddition | Electron-rich dienophiles | Fused Pyridine Systems | Access to novel polycyclic aromatic scaffolds. researchgate.net |

| N-Alkylation/N-Arylation | Alkyl/Aryl Halides | N-Substituted Triazoles | Modification of solubility, stability, and biological activity. |

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. Applying these methods to this compound can accelerate the discovery of its potential applications.

Future computational studies should include:

Tautomerism and Conformational Analysis: The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, which significantly influences its chemical reactivity and biological interactions. researchgate.net Computational modeling can determine the relative stability of different tautomers of this compound in various environments.